5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15606279
Molecular Formula: C24H27ClN2O4
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27ClN2O4 |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | (4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H27ClN2O4/c1-5-31-19-11-8-17(14-15(19)2)22(28)20-21(16-6-9-18(25)10-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+ |
| Standard InChI Key | XFRKOYSBJUYMQK-LSDHQDQOSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,5-dihydro-2H-pyrrol-2-one core, a five-membered lactam ring system providing structural rigidity. Key substituents include:
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4-Chlorophenyl group at position 5, contributing hydrophobic character and potential halogen bonding interactions.
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2-(Dimethylamino)ethyl chain at position 1, introducing basicity and hydrogen bonding capacity.
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4-Ethoxy-3-methylbenzoyl moiety at position 4, offering aromatic stacking potential and metabolic stability through ethoxy protection.
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Hydroxyl group at position 3, enabling hydrogen bond donation and metal coordination .
The IUPAC name systematically describes this arrangement: (4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione.
Stereoelectronic Features
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Tautomerism: The 3-hydroxy group participates in keto-enol tautomerism, influencing electron distribution across the conjugated system .
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Chirality: The asymmetric carbons at positions 1 and 5 create multiple stereoisomers, though specific configurations remain uncharacterized in literature.
Synthesis and Characterization
Synthetic Methodology
The synthesis follows a multi-step protocol derived from analogous pyrrol-2-one derivatives :
Table 1: Representative Synthesis Pathway
The initial Claisen condensation between methyl ketones and dimethyl oxalate forms substituted pyruvate intermediates . Subsequent coupling with 2-(dimethylamino)ethylamine and 4-chlorobenzaldehyde under mild conditions constructs the pyrrolidine skeleton. Final benzoylation introduces the 4-ethoxy-3-methylbenzoyl group, though exact reaction parameters remain proprietary.
Analytical Characterization
Mass Spectrometry: ESI-MS shows [M+H]+ peak at m/z 442.9, consistent with molecular formula C24H27ClN2O4. Isotopic patterns confirm chlorine presence through characteristic A+2 peaks.
Thermal Analysis: While specific melting points aren't reported, analogous compounds exhibit high thermal stability (mp 214-265°C) , suggesting similar behavior.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 442.9 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 (Moderate lipophilicity) | |
| Aqueous Solubility | <1 mg/mL (25°C, pH 7.4) | |
| pKa | 9.1 (Dimethylamino group) |
The compound's limited solubility necessitates formulation strategies for biological testing, likely involving co-solvents or prodrug approaches. The dimethylamino group (pKa ~9.1) confers pH-dependent ionization, enhancing membrane permeability in physiological environments.
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs demonstrate activity against:
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Annexin A2-S100A10 Protein Interaction: Critical in cancer metastasis and angiogenesis . The hydroxy-pyrrolone core may disrupt protein-protein interfaces .
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Ion Channels: The dimethylaminoethyl side chain resembles ligands for NMDA or nicotinic acetylcholine receptors.
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Cyclooxygenase (COX) Enzymes: The chlorophenyl and benzoyl groups mimic NSAID pharmacophores.
Mechanistic Insights
Molecular modeling suggests:
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Hydrogen Bond Network: The 3-hydroxy and carbonyl groups anchor the molecule to catalytic residues in hypothetical targets .
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Aromatic Stacking: The chlorophenyl and benzoyl groups engage in π-π interactions with tyrosine/phenylalanine residues.
Applications in Medicinal Chemistry
Lead Optimization Opportunities
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Bioisosteric Replacement: Substituting the 4-chlorophenyl with 4-CF3 or 3,5-diCl groups could enhance target affinity .
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Prodrug Derivatization: Esterification of the 3-hydroxy group may improve oral bioavailability.
Therapeutic Hypotheses
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